1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
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Overview
Description
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is a complex organic compound characterized by the presence of an adamantyl group, a hydroxyethyl group, and a thiophene moiety
Preparation Methods
The synthesis of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl derivative, followed by the introduction of the hydroxyethyl group and the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the thiophene moiety can interact with biological receptors or enzymes. These interactions can lead to various biological effects, depending on the specific application.
Comparison with Similar Compounds
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea can be compared with other similar compounds, such as:
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-2-yl)ethyl]urea: Lacks the additional thiophene ring, which may affect its reactivity and applications.
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-yl)ethyl]urea: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c24-17(19-2-1-18(27-19)16-3-4-26-12-16)11-22-20(25)23-21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,17,24H,5-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQWORREHCLDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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